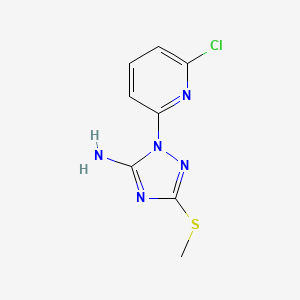

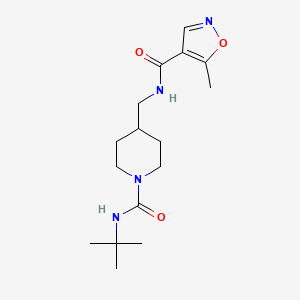

![molecular formula C16H20N2O3S B2587446 N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide CAS No. 1219441-74-3](/img/structure/B2587446.png)

N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide (CP-94,253) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a potent and selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain.

Applications De Recherche Scientifique

Cyclization and Synthesis of Heterocycles

Cyclopropane-containing compounds are crucial in medicinal chemistry due to their presence in many drug molecules. A study described the electrophile-induced dearomatizing cyclization of N-alkenyl pyridine carboxamides, leading to spirocyclic dihydropyridines. These compounds can be further elaborated into spirocyclic heterocycles with drug-like features, demonstrating the utility of such cyclization reactions in the synthesis of complex molecular architectures (Senczyszyn, Brice, & Clayden, 2013).

Antiviral and Antibacterial Agents

Another application involves the synthesis of sulfonyl group-containing naphthyridine derivatives as antibacterial agents. Such compounds, derived from chloronicotinic acid derivatives via Dieckmann-type cyclization, highlight the potential of incorporating sulfonyl and cyclopropyl groups for developing potent antibacterial compounds (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

HIV Protease Inhibitors

In the context of antiviral research, sulfonamide-substituted cyclooctylpyranones were identified as potent, nonpeptidic HIV protease inhibitors. This study emphasizes the role of sulfonamide substitution for achieving high binding affinity and antiviral activity, contributing to the development of new therapeutic agents (Skulnick et al., 1997).

Lead Compound Development

The design and synthesis of cyclopropane-containing compounds are significant for drug discovery, as demonstrated by a strategy for preparing cyclopropane-containing lead-like compounds and fragments. This approach utilizes cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide, yielding scaffolds suitable for further derivatization and highlighting the versatility of cyclopropane moieties in medicinal chemistry (Chawner, Cases-Thomas, & Bull, 2017).

Antibacterial Activity

Sulfonamide drugs have revolutionized antibiotic medicine, and their synthesis at room temperature through economical routes has been explored. The study demonstrates the antibacterial efficacy of these compounds, specifically against Staphylococcus aureus and Escherichia coli, underscoring the potential of sulfonamide scaffolds in combating bacterial infections (Ajani, Familoni, Wu, Echeme, & Sujiang, 2012).

Propriétés

IUPAC Name |

N-cyclopropyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3S/c19-16(17-14-8-9-14)15-7-4-11-18(15)22(20,21)12-10-13-5-2-1-3-6-13/h1-3,5-6,10,12,14-15H,4,7-9,11H2,(H,17,19)/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNVTIFAWMABJQ-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)C(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-1-(2-phenylethenesulfonyl)pyrrolidine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Allyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetic acid](/img/structure/B2587366.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587369.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2587377.png)

![2-(2-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2587379.png)

![5''-(hydroxymethyl)-2'',5'',8a''-trimethyldodecahydro-2''H-dispiro[furan-3,2'-furan-5',1''-naphthalen]-6''-ol](/img/structure/B2587383.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587386.png)